molecular formula C27H28F3N7O3 B611991 Rociletinib CAS No. 1374640-70-6

Rociletinib

Cat. No. B611991
M. Wt: 555.55
InChI Key: HUFOZJXAKZVRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Rociletinib is an orally bioavailable small molecule, irreversible inhibitor of EGFR with potential antineoplastic activity . Understanding the EGFR structure, including its kinase domain and other parts of the protein, and its activation mechanism can accelerate the discovery of novel compounds targeting this protein .


Physical And Chemical Properties Analysis

Rociletinib is a synthetic organic compound with the molecular formula C27H28F3N7O3 and a molecular weight of 555.562 g/mol .

Scientific Research Applications

  • Rociletinib in EGFR-Mutated Non-Small-Cell Lung Cancer : Rociletinib has shown activity in patients with EGFR-mutated NSCLC, particularly with the T790M resistance mutation, which often develops after treatment with other EGFR inhibitors. The study reported an objective response rate of 59% in T790M-positive disease, indicating significant effectiveness (Sequist et al., 2015).

  • Heterogeneity in Resistance Mechanisms : Research shows that resistance to Rociletinib can emerge through various mechanisms, including the loss of T790M, EGFR amplification, and small-cell transformation. The study underscores the importance of understanding tumor heterogeneity in tailoring treatment approaches (Piotrowska et al., 2015).

  • Mechanisms of Acquired Resistance : Another study focused on acquired resistance to Rociletinib, revealing that activation of the c-MET pathway can be a significant driver of resistance in patients with mutant EGFR lung cancer (Haringsma et al., 2015).

  • Safety and Efficacy Updates : Updated data from the TIGER-X trial, which assessed Rociletinib's activity in EGFR mutation-positive lung cancer, confirm its efficacy, particularly in patients with T790M-mediated resistance (Sequist, Soria, & Camidge, 2016).

  • Side Effects and Rare Manifestations : A study reported the first case of Rociletinib-associated macroscopic pseudo-T wave alternans, highlighting a rare but significant cardiac side effect (Teng et al., 2016).

  • Efficacy in Plasma-Genotyped Patients : Rociletinib has shown robust activity in T790M positive patients identified by plasma genotyping, indicating its effectiveness in a broader range of diagnostic settings (Sequist et al., 2015).

  • Metabolic Stability and Drug Interactions : The metabolism of Rociletinib and its interaction with other drugs, including potential influences on metabolic stability, were explored in a study focusing on liver microsomes, providing insights into its pharmacokinetics (Attwa et al., 2021).

  • Rapidly Progressive Cataract Formation : There's a report of rapidly progressive cataracts in patients treated with Rociletinib, suggesting an ocular side effect that may necessitate early detection and intervention (Liu & Kopani, 2016).

Safety And Hazards

Rociletinib has been associated with serious and life-threatening adverse reactions, with hyperglycemia being the most common dose-limiting adverse event . It is also considered a moderate to severe irritant to the skin and eyes .

Future Directions

Despite the initial high response rates, patients on EGFR TKIs like Rociletinib will inevitably become resistant to treatment. The mechanisms of acquired resistance mainly include an altered EGFR signaling pathway, activation of aberrant bypassing pathways, downstream pathway activation, and histological/phenotypic transformations . The combination of targeted therapies is a promising strategy to treat osimertinib-resistant patients, and multiple clinical studies on novel combined therapies are ongoing .

properties

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFOZJXAKZVRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025958
Record name N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rociletinib

CAS RN

1374640-70-6
Record name Rociletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rociletinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROCILETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
LV Sequist, JC Soria, JW Goldman… - … England Journal of …, 2015 - Mass Medical Soc
… In this phase 1–2 study, we administered rociletinib to … with T790M-positive disease received rociletinib at a dose of 500 mg … preliminary antitumor activity of rociletinib. Tumor biopsies to …
Number of citations: 797 www.nejm.org
JC Chuang, AA Salahudeen… - Expert Opinion on …, 2016 - Taylor & Francis
… Rociletinib is one of the third generation EGFR TKIs with activity … understanding and available data on rociletinib, including the side … after progression on rociletinib, and future directions. …
Number of citations: 23 www.tandfonline.com
N Van Der Steen, C Caparello, C Rolfo… - OncoTargets and …, 2016 - Taylor & Francis
Recently, the development of the third-generation epidermal growth factor receptor-small molecule inhibitor (EGFR-TKI) rociletinib had failed. In this review, the wide-ranging aspects of …
Number of citations: 40 www.tandfonline.com
LV Sequist, Z Piotrowska, MJ Niederst, RS Heist… - JAMA …, 2016 - jamanetwork.com
Methods| This cohort includes all patients exposed to more than 1 third-generation EGFR TKI at our center. Patients were enrolled in the TIGER-X phase 1/2 trial of rociletinib (…
Number of citations: 64 jamanetwork.com
JCH Yang, KL Reckamp, YC Kim, S Novello… - JTO clinical and …, 2021 - Elsevier
Introduction The TIGER-3 (NCT02322281) study was initiated to compare the efficacy and safety of rociletinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) that targets EGFR …
Number of citations: 12 www.sciencedirect.com
LV Sequist, JC Soria, DR Camidge - New England Journal of …, 2016 - Mass Medical Soc
… Given emerging data that suggest that rociletinib has limited … before the discontinuation of rociletinib, only one case occurred … to clarify the role of rociletinib in treating patients with EGFR …
Number of citations: 81 www.nejm.org
PN Tran, SJ Klempner - Lung Cancer: Targets and Therapy, 2016 - Taylor & Francis
… Here, we review the available preclinical and clinical data for rociletinib, highlight the comparison to other third-generation EGFR inhibitors, and discuss resistance implications and …
Number of citations: 11 www.tandfonline.com
C Karlovich, JW Goldman, JM Sun, E Mann… - Clinical Cancer …, 2016 - AACR
Purpose: The evaluation of plasma testing for the EGFR resistance mutation T790M in NSCLC patients has not been broadly explored. We investigated the detection of EGFR activating …
Number of citations: 202 aacrjournals.org
S Gadgeel, W Chen, Z Piotrowska, JW Goldman… - Journal of Thoracic …, 2017 - jto.org
… We identified pts treated with rociletinib followed by osimertinib, as part of osimertinib's US expanded access program or via commercial supply. Clinical characteristics and outcomes …
Number of citations: 4 www.jto.org
AD Simmons, S Jaw-Tsai, HJ Haringsma, A Allen… - Cancer Research, 2015 - AACR
… rociletinib is hyperglycemia (32% all grades/14% grade 3), which is typically managed with oral hypoglycemic therapy. Rociletinib … from a metabolite of rociletinib. Metabolite profiling …
Number of citations: 10 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.